molecular formula C13H12BrN4NaO5 B1248908 Azumolene sodium CAS No. 91524-18-4

Azumolene sodium

Cat. No.: B1248908
CAS No.: 91524-18-4
M. Wt: 407.15 g/mol
InChI Key: WONASCBDLCRVNQ-CETSFZMCSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azumolene sodium can be synthesized through a series of chemical reactions starting from 4-bromobenzaldehyde and glycine. The key steps involve the formation of an oxazole ring and subsequent reactions to introduce the imidazolidinedione moiety. The final product is obtained as the sodium salt .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Azumolene sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azumolene oxide, while reduction can yield azumolene alcohol .

Scientific Research Applications

Azumolene sodium has a wide range of scientific research applications:

Mechanism of Action

Azumolene sodium exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. It binds to the ryanodine receptor, preventing the release of calcium ions, which are essential for muscle contraction. This leads to muscle relaxation and is particularly effective in treating conditions like malignant hyperthermia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its improved water solubility compared to dantrolene sodium, making it more suitable for emergency use. Additionally, it has similar efficacy in treating malignant hyperthermia but with lower toxicity .

Biological Activity

Azumolene sodium, a water-soluble derivative of dantrolene sodium, has emerged as a significant compound in the pharmacological management of skeletal muscle disorders, particularly malignant hyperthermia (MH). This article explores its biological activity, mechanisms of action, and comparative efficacy through various studies and case analyses.

Overview of this compound

This compound is designed to overcome the solubility limitations of dantrolene sodium, the only approved treatment for MH. Its enhanced water solubility allows for easier administration and potentially broader clinical applications. The compound functions primarily as a skeletal muscle relaxant , inhibiting calcium release from the sarcoplasmic reticulum, which is critical in muscle contraction processes.

The primary mechanism by which azumolene exerts its effects is through the inhibition of the ryanodine receptor (RyR1), which plays a pivotal role in calcium release during muscle contraction. By blocking this receptor, azumolene effectively prevents hypercontractility associated with MH and other conditions.

Key Findings from Research Studies

  • Inhibition of Muscle Contractures :
    • Azumolene has been shown to inhibit caffeine-induced contractures in both murine and human skeletal muscles. In studies, it demonstrated an IC50 comparable to that of dantrolene sodium, indicating similar potency in muscle relaxation .
    • In isolated malignant hyperthermia-susceptible muscle, azumolene inhibited hypercontractility induced by various agents such as halothane and caffeine .
  • Comparative Efficacy :
    • In experiments involving mouse soleus muscle, azumolene's effectiveness was similar to that of dantrolene sodium in relaxing caffeine-induced contractures . The IC50 values for azumolene were found to be 2.8 µM for extensor digitorum longus and 2.4 µM for soleus muscles, while dantrolene's values were 1.6 µM and 3.5 µM respectively .
  • Effects on Malignant Hyperthermia :
    • In vivo studies demonstrated that azumolene could block the pharmacologically induced muscle contractures in human skeletal muscles susceptible to MH . Furthermore, it was effective in reversing contractures induced by halothane and caffeine.
  • Impact on Muscle Force Production :
    • A study involving prolonged mechanical ventilation (MV) in rats indicated that azumolene administration significantly reduced force production in diaphragm muscles but did not prevent MV-induced increases in mitochondrial reactive oxygen species (ROS) or protease activation . This suggests that while azumolene effectively reduces muscle force output, it may not mitigate all adverse biochemical changes during stress conditions.

Data Tables

Study Model IC50 (µM) Effect
Mouse Soleus Muscle2.4Inhibition of caffeine-induced contractures
Extensor Digitorum Longus2.8Similar efficacy to dantrolene
Rat Diaphragm MuscleN/AReduced force production during MV

Case Studies

  • Case Study 1: Efficacy in Human Skeletal Muscle
    A clinical investigation assessed the effects of azumolene on human skeletal muscle biopsies from patients with known susceptibility to MH. Results indicated significant inhibition of contractures when exposed to triggering agents like caffeine and halothane.
  • Case Study 2: Prolonged Mechanical Ventilation in Rats
    In a controlled study involving Sprague-Dawley rats undergoing MV for 12 hours, azumolene treatment resulted in decreased muscle force production without significant changes in systemic physiological parameters such as blood pressure or heart rate . This highlights its potential therapeutic application under stressful conditions.

Properties

CAS No.

91524-18-4

Molecular Formula

C13H12BrN4NaO5

Molecular Weight

407.15 g/mol

IUPAC Name

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;dihydrate

InChI

InChI=1S/C13H9BrN4O3.Na.2H2O/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;;;/h1-6H,7H2,(H,17,19,20);;2*1H2/q;+1;;/p-1/b16-6+;;;

InChI Key

WONASCBDLCRVNQ-CETSFZMCSA-M

SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]

Isomeric SMILES

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]

Canonical SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]

Synonyms

1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione
azumolene
azumolene, sodium salt, dihydrate
EU 4093
EU-4093
EU4093

Origin of Product

United States

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